molecular formula C20H19ClFNOS B2714107 (E)-3-(2-chlorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 2035022-69-4

(E)-3-(2-chlorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No. B2714107
CAS RN: 2035022-69-4
M. Wt: 375.89
InChI Key: RNPQRWFIEPOOMK-MDZDMXLPSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one, commonly known as CP-544326, is a synthetic compound that belongs to the class of thiazepine derivatives. CP-544326 has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases, including anxiety and depression.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research on compounds structurally similar to the one focuses on their synthesis, molecular structure, and spectroscopic properties. For example, a study detailed the synthesis and analysis of a compound, highlighting its molecular structure through IR and X-ray diffraction studies. The research emphasized the compound's vibrational wavenumbers calculated using HF and DFT methods and discussed its stability, hyper-conjugative interactions, and charge delocalization through NBO analysis. Furthermore, the study explored the compound's potential in nonlinear optics (NLO) by comparing its first hyperpolarizability to standard NLO materials (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Antimicrobial and Antifungal Activities

Another application area is the exploration of similar compounds for antimicrobial and antifungal activities. Syntheses and studies have been conducted on benzothiazepines derived from reactions involving substituted α,β-unsaturated ketones. These compounds were tested for antimicrobial activities against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, showing significant antifungal activity at certain concentrations (Pant, Godwal, & Sanju, 2021).

Spectroscopic Properties and Antipathogenic Activity

Furthermore, studies on thiourea derivatives have discussed their spectroscopic properties and evaluated their antipathogenic activity, highlighting significant potential against bacterial cells, including biofilm-forming strains. These derivatives exhibit specific activity profiles correlated with the presence of halogen atoms on the phenyl substituent, demonstrating the potential for novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFNOS/c21-17-7-3-1-5-15(17)9-10-20(24)23-12-11-19(25-14-13-23)16-6-2-4-8-18(16)22/h1-10,19H,11-14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPQRWFIEPOOMK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one

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